molecular formula C8H8N4S B13988167 5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine CAS No. 1177269-10-1

5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine

Cat. No.: B13988167
CAS No.: 1177269-10-1
M. Wt: 192.24 g/mol
InChI Key: FTOXUFKMUWSZAA-UHFFFAOYSA-N
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Description

5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine is a heterocyclic compound that features both a thiadiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves binding to active sites and altering the function of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5-methyl-1,3,4-thiadiazole
  • N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
  • 2-(ω-Haloalkylthio)thiadiazoles

Uniqueness

5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine is unique due to the combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

1177269-10-1

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(5-methyl-1,3,4-thiadiazol-2-yl)pyridin-2-amine

InChI

InChI=1S/C8H8N4S/c1-5-11-12-8(13-5)6-2-3-7(9)10-4-6/h2-4H,1H3,(H2,9,10)

InChI Key

FTOXUFKMUWSZAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)C2=CN=C(C=C2)N

Origin of Product

United States

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